molecular formula C10H12ClNO2 B14850750 Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate

Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate

Katalognummer: B14850750
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: FOELURNDHWBOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a chlorine atom and a methyl group, making it a derivative of pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate typically involves the esterification of 5-chloro-4-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 5-chloro-4-methylpyridine-3-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 5-chloro-4-methylpyridine-3-carboxylic acid and ethanol.

    Reduction: 5-chloro-4-methylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Studied for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine atom and the ester functional group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate: Similar structure but with different substitution pattern on the pyridine ring.

    Ethyl 2-(5-bromo-4-methylpyridin-3-yl)acetate: Bromine substituted analogue.

    Ethyl 2-(5-chloro-4-ethylpyridin-3-yl)acetate: Ethyl group instead of methyl group on the pyridine ring.

Uniqueness: Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom at the 5-position and the methyl group at the 4-position of the pyridine ring can lead to distinct chemical and biological properties compared to its analogues.

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

ethyl 2-(5-chloro-4-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-5-12-6-9(11)7(8)2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

FOELURNDHWBOOB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=CC(=C1C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.